N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-5-6-11(9-12(10)14)15-13(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJPQUURGSOBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357494 | |
| Record name | F1318-0226 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60465-07-8 | |
| Record name | F1318-0226 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(N-(3-CHLORO-4-METHYLPHENYL)CARBAMOYL)PIPERIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with piperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide has been investigated for several therapeutic applications:
- Analgesic and Anti-inflammatory Properties : The compound is being studied for its potential as an analgesic and anti-inflammatory agent. Its mechanism of action may involve inhibition of specific enzymes related to pain pathways, making it a candidate for drug development aimed at treating chronic pain and inflammatory disorders.
- Antipsychotic Activity : Research indicates that this compound may interact with neurotransmitter receptors, suggesting potential use in treating psychiatric conditions such as schizophrenia or bipolar disorder. Its effects on dopamine and serotonin receptors are particularly noteworthy.
Chemical Synthesis
Synthetic Routes : The synthesis of this compound typically involves the reaction of 3-chloro-4-methylaniline with piperidine-1-carboxylic acid chloride. Key steps include:
- Reagents : Triethylamine is often used to neutralize hydrochloric acid produced during the reaction.
- Conditions : The reaction is usually conducted at room temperature for several hours to ensure complete conversion.
Industrial Production : For large-scale production, automated reactors and continuous flow systems enhance efficiency, with purification achieved through recrystallization or chromatography techniques.
Biological Research
In biological contexts, this compound serves as a lead compound for further drug development:
- Enzyme Interaction Studies : The compound's interactions with various biological targets, including enzymes and receptors, are critical for understanding its pharmacodynamics. It may act as an inhibitor or modulator, influencing cellular signaling pathways relevant to inflammation and pain management.
Comparison with Related Compounds
A comparative analysis highlights the unique properties of this compound relative to similar compounds:
| Compound Name | Structural Differences | Potential Applications |
|---|---|---|
| N-(3-chloro-2-methylphenyl)piperidine-1-carboxamide | Different positioning of chloro and methyl groups | Varies in pharmacokinetic properties |
| N-(4-chloro-3-methylphenyl)piperidine-1-carboxamide | Altered phenyl substitutions | Potentially different therapeutic effects |
| N-(3-chloro-4-methylphenyl)piperidine-3-carboxamide | Positioning of carboxamide group | Distinct biological activity |
The specific arrangement of substituents on the phenyl ring significantly influences the compound's chemical reactivity and biological activity, making it a distinct candidate for various applications.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- Preclinical Trials : Investigations have shown promising results in animal models for both analgesic and anti-inflammatory effects, indicating its potential for further clinical development .
- Mechanistic Studies : Research has focused on elucidating the compound's mechanisms of action, particularly its interactions with specific molecular targets involved in pain and inflammation pathways .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound is compared to analogs with modifications on the phenyl ring or piperidine moiety (Table 1).
Table 1: Structural Comparison of Selected Piperidine-1-carboxamide Derivatives
- Halogen Effects: Replacing fluorine (Compounds 10–11) with chlorine increases lipophilicity (Cl: LogP +0.71 vs.
- Substituent Position : The 3-Cl,4-CH₃ configuration in the target compound provides a balance between steric bulk and electronic effects, contrasting with the 3-F,4-CH₃ or 4-F,3-CH₃ isomers, which may exhibit altered receptor-binding kinetics .
- Piperidine Position : Carboxamide at position 1 (target compound) vs. position 3 (CCG-100602) alters molecular conformation, affecting interactions with planar binding sites (e.g., kinases) .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Chlorine’s resistance to oxidative metabolism may extend half-life compared to fluorine, which is more prone to metabolic defluorination .
- Toxicity : Piperidine-1-carboxamides with methyl groups (e.g., Compound 12 in ) showed lower hepatotoxicity, implying the target compound’s methyl substituent may mitigate adverse effects .
Biological Activity
N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.
This compound features a piperidine ring substituted with a chloromethylphenyl group. Its chemical structure can be represented as follows:
This compound is synthesized through various methods, often involving the reaction of piperidine derivatives with chlorinated aromatic compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator , influencing cellular signaling pathways. Notably, it has been shown to inhibit enzymes involved in inflammatory processes, indicating potential anti-inflammatory effects.
1. Anti-inflammatory Effects
Research indicates that this compound may inhibit the activity of certain enzymes associated with inflammation, thus exerting anti-inflammatory effects. This property makes it a candidate for therapeutic applications in inflammatory diseases.
2. Anticancer Potential
Studies have highlighted the potential of piperidine derivatives, including this compound, in cancer treatment. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
3. Neuroprotective Effects
Piperidine derivatives are known to interact with neurotransmitter systems, suggesting that this compound could have neuroprotective properties. It may influence neurotransmitter uptake and modulate ion channel activity, which is crucial for neuronal health .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of neurotransmitter uptake |
Case Study 1: Anti-inflammatory Activity
In a controlled study, this compound was administered to models of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of this compound on breast cancer cell lines (MDA-MB-231). The compound demonstrated a dose-dependent inhibition of cell growth and enhanced caspase-3 activity, confirming its role as an apoptosis inducer at concentrations as low as 1 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
